2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-20(14-8-4-3-5-9-14)17(21)12-19-13-18-15-10-6-7-11-16(15)19/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWSQPXIYXWICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide typically involves the reaction of 1H-1,3-benzodiazole with N-ethyl-N-phenylacetamide under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product.
In industrial production, the synthesis may be scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | 2-(1H-1,3-Benzodiazol-1-yl)acetic acid + N-ethyl-N-phenylamine | Complete conversion after 6 hours. |
| Basic (NaOH, 60°C) | 4M NaOH, ethanol/water | Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate + N-ethyl-N-phenylamine | Faster reaction kinetics (3 hours). |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate water to generate hydroxide ions.
Oxidation Reactions
The benzodiazole ring is susceptible to oxidation, particularly at the electron-rich diazole nitrogen atoms.
Structural Impact :
Oxidation introduces polarity to the benzodiazole system, altering solubility and biological activity. The 5-oxide derivative exhibits enhanced hydrogen-bonding capacity .
Nucleophilic Substitution
The ethyl and phenyl groups on the acetamide nitrogen participate in substitution reactions.
| Nucleophile | Conditions | Products | Catalyst |
|---|---|---|---|
| Methylamine | DMF, 80°C, 24 hours | 2-(1H-1,3-Benzodiazol-1-yl)-N-methyl-N-phenylacetamide | K₂CO₃ |
| 4-Fluorobenzyl chloride | THF, 0°C → RT, 48 hours | 2-(1H-1,3-Benzodiazol-1-yl)-N-(4-fluorobenzyl)-N-phenylacetamide | DIPEA |
Kinetic Notes :
Reactions at the N-ethyl group proceed faster than at the N-phenyl group due to steric hindrance from the aromatic ring.
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound forms fused heterocyclic systems.
Mechanistic Pathway :
Coordination of copper to the benzodiazole nitrogen facilitates C–N bond formation, enabling cyclization .
Electrophilic Aromatic Substitution
The benzodiazole ring undergoes nitration and sulfonation at specific positions.
Regioselectivity :
Electron-donating effects of the diazole nitrogen direct electrophiles to the C4 and C5 positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenylacetamide moiety.
| Reaction Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-(1H-1,3-Benzodiazol-1-yl)-N-ethyl-N-(4-biphenyl)acetamide | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives with enhanced π-stacking capacity | 65% |
Optimization Data :
Reactions require anhydrous conditions and inert atmospheres for maximum efficiency.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or radical formation.
| Conditions | Wavelength | Products | Application |
|---|---|---|---|
| UV-C (254 nm), 6 hours | 254 nm | Dimerized benzodiazole-acetamide conjugate | Polymer precursors |
| UV-A (365 nm), 12 hours | 365 nm | Radical intermediates stabilized by acetamide | Photodynamic therapy studies |
Quantum Yield :
Dimerization exhibits a quantum yield of 0.32 ± 0.05, indicating moderate photoreactivity.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing benzodiazole moieties exhibit significant antitumor properties. Studies suggest that 2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study demonstrated that similar benzodiazole derivatives showed effectiveness against various cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
Another promising application of this compound is in antimicrobial therapy. The structural characteristics of benzodiazoles contribute to their ability to disrupt microbial cell functions. Preliminary studies have shown that derivatives of benzodiazole can exhibit antibacterial and antifungal activities, suggesting potential for this compound in treating infections caused by resistant strains .
Neuropharmacological Effects
The compound's interaction with the central nervous system has been a focus of research. Benzodiazoles are often investigated for their sedative and anxiolytic properties. Early pharmacological evaluations indicate that this compound may modulate neurotransmitter systems, particularly those involving GABA receptors, which could lead to therapeutic effects in anxiety and sleep disorders .
Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers. Research indicates that incorporating benzodiazole units into polymer chains can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
For example, in the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth. Similarly, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Heterocycle Influence: The benzodiazole core (two nitrogens) differs from benzotriazole (three nitrogens) and triazole (three nitrogens in a smaller ring).
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6b–c) enhance antibacterial activity in triazole derivatives , while bulky substituents (e.g., naphthalenyloxy-methyl) may improve lipophilicity and membrane penetration .
- Synthetic Routes : Click chemistry (Cu-catalyzed cycloaddition) dominates triazole synthesis, whereas benzotriazole/benzodiazole derivatives often rely on nucleophilic substitution .
Key Observations:
- Antimicrobial Efficacy : Triazole derivatives generally outperform benzotriazoles, likely due to their smaller, more polarizable rings . The target benzodiazole derivative’s activity remains speculative but could align with benzimidazole analogues if similar substituents are optimized.
- Structural Mimicry : N-Substituted acetamides (e.g., ) resemble penicillin’s side chain, suggesting possible β-lactamase resistance or antibiotic adjuvancy .
Physicochemical and Spectral Differences
- IR Spectroscopy: Benzodiazole/triazole derivatives show C=O stretches near 1670 cm⁻¹, while benzimidazoles exhibit additional S–C stretches (~650 cm⁻¹) . Nitro groups in 6b–c (triazole) and W1 (benzimidazole) produce asymmetric NO₂ stretches at 1504–1535 cm⁻¹ .
- NMR Spectroscopy :
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide is a compound belonging to the class of benzodiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1258651-17-0. The structure can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 1H-benzodiazole with phenylacetyl chloride in the presence of a base like triethylamine under reflux conditions in dichloromethane. Purification is achieved through recrystallization or column chromatography .
Antimicrobial Activity
Research has shown that derivatives of phenylacetamide, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Selected Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.64 - 5.65 | E. coli, MRSA |
| Compound A | 156.7 | Xanthomonas oryzae |
| Compound B | 230.5 | Xanthomonas axonopodis |
Anticancer Properties
In vitro studies have indicated that benzodiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways affected by this compound remain to be fully elucidated but may involve interactions with cellular receptors or enzymes critical for tumor growth .
The mechanism by which this compound exerts its biological effects is believed to involve binding to specific molecular targets within cells, such as enzymes or receptors that play pivotal roles in cellular signaling pathways. This interaction can modulate enzyme activity or receptor function, leading to the observed biological outcomes .
Study on Antimicrobial Efficacy
A study focused on the antibacterial efficacy of phenylacetamide derivatives demonstrated that compounds similar to this compound exhibited potent activity against resistant bacterial strains. The research utilized time-kill kinetics and post-antibiotic effect (PAE) assessments to confirm the efficacy of these compounds .
Evaluation of Anticancer Activity
Another investigation evaluated the anticancer potential of benzodiazole derivatives, revealing that certain compounds showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-(1H-1,3-benzodiazol-1-yl)-N-ethyl-N-phenylacetamide derivatives?
- Answer: Synthesis typically involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azide intermediates (e.g., 2-azido-N-phenylacetamide) react with alkynes under catalytic CuSO₄/sodium ascorbate conditions to form triazole-linked derivatives. Reaction optimization includes solvent selection (e.g., DMF:H₂O:n-butanol mixtures) and monitoring via TLC . Stepwise protocols may also incorporate benzotriazole or benzimidazole precursors, with reflux and recrystallization steps for purification .
Q. How is the molecular structure of this compound confirmed in experimental settings?
- Answer: Structural elucidation relies on a combination of techniques:
- NMR spectroscopy (¹H/¹³C) to assign protons and carbons, particularly for triazole or benzodiazole moieties .
- FT-IR to identify functional groups like C=O (1671–1682 cm⁻¹) and NH stretches .
- X-ray crystallography for absolute configuration determination, as demonstrated for related benzothiazole-acetamide derivatives .
- Elemental analysis to verify purity and stoichiometry .
Q. What are the critical physical and chemical properties influencing laboratory handling?
- Answer: Key properties include solubility in polar aprotic solvents (e.g., DMF), thermal stability (melting points >200°C for many derivatives), and hygroscopicity. These dictate storage conditions (dry, inert atmosphere) and reaction setups (reflux under nitrogen) .
Advanced Research Questions
Q. How can researchers address low regioselectivity in triazole formation during CuAAC synthesis?
- Answer: Regioselectivity challenges (1,4- vs. 1,5-triazole isomers) are mitigated by:
- Catalyst optimization: Copper(I) iodide or ligand-accelerated systems improve 1,4-selectivity .
- Microwave-assisted synthesis: Reduces reaction time and enhances regiocontrol .
- Post-synthetic purification: Column chromatography or recrystallization isolates the desired isomer .
Q. What strategies resolve contradictions in spectral data during compound characterization?
- Answer: Contradictions (e.g., NMR shifts vs. computational predictions) require:
- Multi-technique validation: Cross-checking NMR with X-ray data to confirm spatial arrangements .
- Dynamic NMR experiments: To probe conformational exchange in solution .
- Computational modeling: Density functional theory (DFT) calculates expected spectral profiles, aligning with experimental data .
Q. How can computational methods enhance reaction design for novel derivatives?
- Answer:
- Reaction path simulations: Quantum chemical calculations predict transition states and energy barriers, guiding solvent/catalyst selection .
- Machine learning: Analyzes historical reaction datasets to optimize conditions (e.g., temperature, stoichiometry) for higher yields .
- Molecular docking: Screens derivatives for bioactivity by simulating target binding (e.g., enzyme active sites) .
Q. What approaches are used to establish structure-activity relationships (SAR) for pharmacological applications?
- Answer: SAR studies involve:
- Substituent variation: Introducing electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring to modulate electronic effects .
- Bioisosteric replacement: Replacing benzodiazole with benzimidazole or triazole to assess activity retention .
- Pharmacophore mapping: Correlates 3D structural features (e.g., hydrogen-bond donors) with biological assays .
Q. How are crystallization conditions optimized to obtain high-quality single crystals for X-ray analysis?
- Answer:
- Solvent screening: Ethanol/water mixtures are common for slow evaporation .
- Temperature gradients: Gradual cooling from reflux to room temperature reduces defects .
- Additive use: Seed crystals or surfactants (e.g., CTAB) improve nucleation .
Methodological Notes
- References to Evidence: Each answer integrates data from peer-reviewed synthesis protocols , structural analyses , and computational frameworks .
- Excluded Sources: Commercial platforms (e.g., BenchChem) are omitted per guidelines.
- Technical Depth: Advanced questions emphasize experimental troubleshooting and interdisciplinary methods (e.g., computational chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
